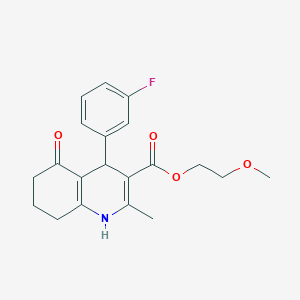
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one), also known as PTM, is a synthetic compound that has gained significant attention in scientific research due to its potential bioactivity. PTM has a unique molecular structure that makes it a promising candidate for various applications in biomedical research.
作用机制
The exact mechanism of action of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) is not fully understood. However, it is believed that 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) exerts its bioactivity by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One of the main advantages of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) is its unique molecular structure, which makes it a promising candidate for various applications in biomedical research. 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) research. One potential area of research is the development of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one)-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another area of research is the study of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one)'s mechanism of action and cellular targets. Further studies are also needed to determine the safety and toxicity of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) in vivo. Overall, 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has significant potential for various applications in biomedical research, and further studies are needed to fully understand its potential therapeutic benefits.
合成方法
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) can be synthesized by the reaction of 1,3-phenylenediamine with ethyl acetoacetate and elemental sulfur in the presence of a catalyst. The resulting compound is then reacted with thiosemicarbazide to form 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one). This method has been optimized to produce high yields of 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) with high purity.
科学研究应用
5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has been extensively studied for its potential bioactivity. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) has also been studied for its antioxidant and anti-inflammatory effects. These properties make 5,5'-(1,3-phenylenedimethylylidene)bis(3-ethyl-2-thioxo-1,3-thiazolidin-4-one) a promising candidate for the development of new drugs and therapies.
属性
IUPAC Name |
(5E)-3-ethyl-5-[[3-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S4/c1-3-19-15(21)13(25-17(19)23)9-11-6-5-7-12(8-11)10-14-16(22)20(4-2)18(24)26-14/h5-10H,3-4H2,1-2H3/b13-9+,14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHADLWVKYRNAY-UTLPMFLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)C=C3C(=O)N(C(=S)S3)CC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)/C=C/3\C(=O)N(C(=S)S3)CC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)
![N-{3-[(allylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5208894.png)
![ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5208900.png)
![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5208905.png)
![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol dihydrochloride](/img/structure/B5208925.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5208926.png)



![N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5208934.png)